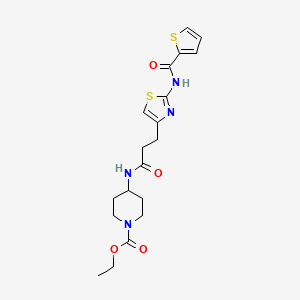

![molecular formula C15H24BNO3 B2995045 [3-(dibutylcarbamoyl)phenyl]boronic Acid CAS No. 397843-72-0](/img/structure/B2995045.png)

[3-(dibutylcarbamoyl)phenyl]boronic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[3-(dibutylcarbamoyl)phenyl]boronic Acid” is a boronic acid derivative. Boronic acids are known to interact with various carbohydrates, making them useful in various sensing applications . They are also used as building blocks and synthetic intermediates .

Synthesis Analysis

Boronic acids can be synthesized using a variety of methods. One common method involves the Suzuki–Miyaura cross-coupling reaction, which combines a boronic acid with an aryl halide in the presence of a palladium catalyst . This reaction is mild and functional group tolerant, making it a popular choice for the synthesis of boronic acids .Molecular Structure Analysis

The molecular formula of “[3-(dibutylcarbamoyl)phenyl]boronic Acid” is C15H24BNO3 . The average mass is 277.167 Da and the monoisotopic mass is 277.184937 Da .Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions. They are often used in Suzuki–Miyaura cross-coupling reactions, which involve the formation of a carbon-carbon bond between a boronic acid and an aryl halide . Other reactions involving boronic acids include the Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives similar to "[3-(dibutylcarbamoyl)phenyl]boronic Acid," have been explored for their unique optical properties and saccharide recognition capabilities. For instance, a study demonstrated how phenyl boronic acids conjugated to polyethylene glycol can quench the near-infrared fluorescence of single-walled carbon nanotubes in response to saccharide binding, showcasing their potential in optical sensing technologies (Mu et al., 2012).

Bacteria Detection

Boronic acids' ability to reversibly bind to diols has been utilized in the detection of bacteria, exploiting the affinity binding reaction with diol-groups on bacterial cell walls. This method, employing 3-aminophenylboronic acid, illustrates the use of boronic acids in developing biosensors for microbial detection in various water types, indicating their importance in environmental monitoring and public health (Wannapob et al., 2010).

Anion Recognition

The study of arylboronic acids' interaction with anions has revealed their dual behavior as Brønsted and Lewis acid type receptors, depending on the anion type. This characteristic enables their application in sensing technologies, particularly for detecting zwitterions of amino acids and specific anions like acetate, showcasing the versatility of boronic acids in chemical sensing applications (Martínez-Aguirre & Yatsimirsky, 2015).

Organic Room-Temperature Phosphorescent (RTP) Materials

The cyclic esterification of aryl boronic acids has been found to be an effective strategy for screening organic room-temperature phosphorescent and mechanoluminescent materials, indicating their potential in developing new materials with unique optical properties (Zhang et al., 2018).

Drug Delivery

Boronic acids are increasingly being incorporated into nanomaterials for drug delivery, exploiting their stimuli-responsive behavior and targeting capabilities. The unique chemistry of boronic acids allows for the design of drug delivery systems that can selectively release drugs in response to biological stimuli, such as pH changes or the presence of specific biomolecules, enhancing the efficiency and specificity of therapeutic interventions (Stubelius et al., 2019).

Mechanism of Action

Target of Action

The primary target of [3-(dibutylcarbamoyl)phenyl]boronic Acid, also known as Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-, is the palladium (II) complex . This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a critical process in organic synthesis, enabling the creation of complex organic molecules from simpler precursors .

Action Environment

The action of [3-(dibutylcarbamoyl)phenyl]boronic Acid is influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound’s stability, ease of preparation, and environmentally friendly nature also contribute to its efficacy .

Safety and Hazards

Future Directions

Boronic acids have been increasingly studied in medicinal chemistry due to their unique properties. They have been used in the development of anticancer, antibacterial, and antiviral agents, as well as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests that boronic acids, including “[3-(dibutylcarbamoyl)phenyl]boronic Acid”, may have promising applications in the development of new drugs .

properties

IUPAC Name |

[3-(dibutylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-3-5-10-17(11-6-4-2)15(18)13-8-7-9-14(12-13)16(19)20/h7-9,12,19-20H,3-6,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUNTIZOTIFCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(CCCC)CCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

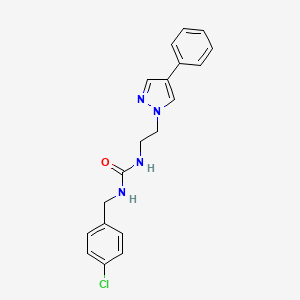

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2994963.png)

![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)

![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2994965.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2994971.png)

![1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2994972.png)

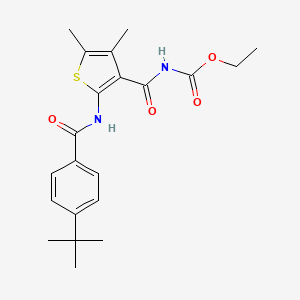

![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B2994977.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)